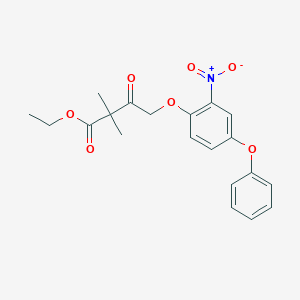
4-Fluorosulfonyloxy-1-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorosulfonyloxy-1-methylbenzimidazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as FSB or 1-Methyl-4-(fluorosulfonyloxy)benzimidazole. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. FSB is a derivative of benzimidazole, which is a heterocyclic organic compound. Benzimidazole derivatives have been found to exhibit various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of FSB is not fully understood. However, it has been proposed that FSB may exert its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. FSB has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. FSB has also been found to inhibit the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects
FSB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. FSB has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FSB has been found to reduce the severity of inflammation in animal models of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. FSB is also stable under normal laboratory conditions. However, FSB is highly reactive and can react with certain functional groups in biological molecules. This can limit its use in certain experiments. FSB also has limited solubility in non-polar solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on FSB. One direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Further research is also needed to optimize the synthesis of FSB and to develop new derivatives with improved biological activity.
Métodos De Síntesis
The synthesis of FSB involves the reaction of 1-methylbenzimidazole with fluorosulfonic acid. This reaction results in the formation of FSB as a white crystalline solid. The yield of FSB can be improved by using different reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
FSB has been extensively researched for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antiviral properties. FSB has been studied as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
4-fluorosulfonyloxy-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-8-6(11)3-2-4-7(8)14-15(9,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZYCNNLYLASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)

![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)